molecular formula C26H25N3O2 B2746081 2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 899725-50-9

2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2746081
CAS RN: 899725-50-9
M. Wt: 411.505
InChI Key: FKYLXYVBKLKQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(p-tolyl)acetamide, also known as PTAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antiviral Applications

A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro, with notable decreases in viral load and increased survival in treated mice (Ghosh et al., 2008).

Anticancer Activity

Research into benzo[d]thiazolyl substituted-2-quinolone hybrids revealed promising anticancer activity, particularly against MCF-7 and WRL68 cancer cells. These findings underscore the potential of these compounds as anticancer agents (Bolakatti et al., 2020).

Antimalarial Properties

Studies on a series of compounds related to tebuquine demonstrated increasing antimalarial potency against Plasmodium berghei in mice, correlated with the structural attributes of the compounds. This research highlights the potential for novel antimalarial therapies (Werbel et al., 1986).

Antimicrobial and Anti-inflammatory Uses

Novel isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones were synthesized and demonstrated significant antimicrobial activity along with potent anti-inflammatory and analgesic activities, comparable to standard drugs. These findings suggest their potential in treating various bacterial infections and inflammatory conditions (Rajanarendar et al., 2012).

Antituberculosis Effect

2-(Quinolin-4-yloxy)acetamides have been identified as potent in vitro inhibitors against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, offering a new avenue for tuberculosis treatment development (Pissinate et al., 2016).

properties

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-18-9-12-23(13-10-18)28-25(30)17-29-24-14-19(2)8-11-20(24)15-21(26(29)31)16-27-22-6-4-3-5-7-22/h3-15,27H,16-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYLXYVBKLKQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C)C=C(C2=O)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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